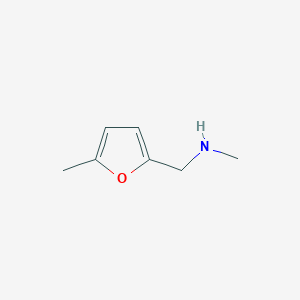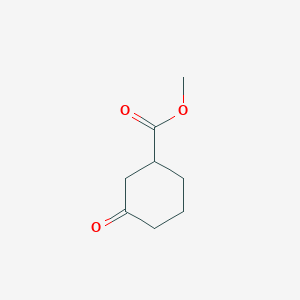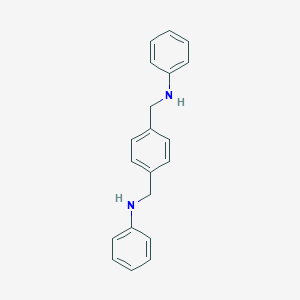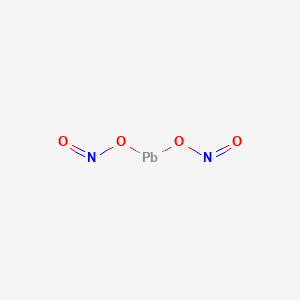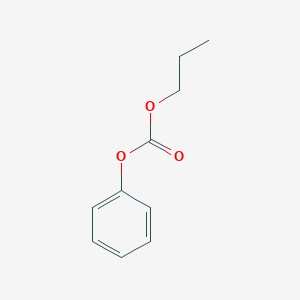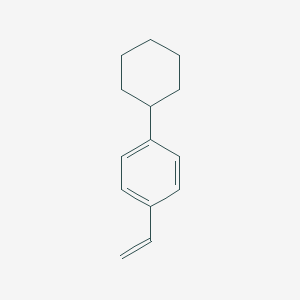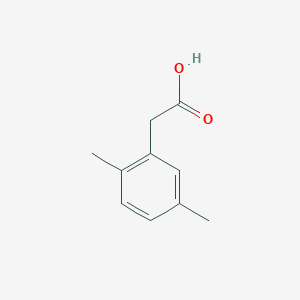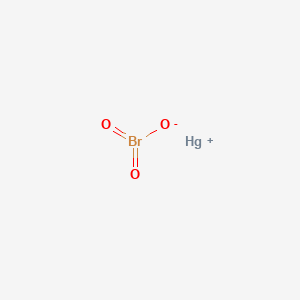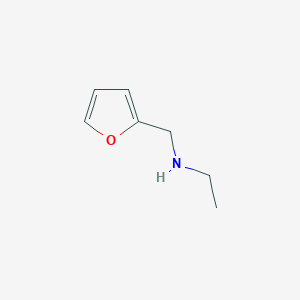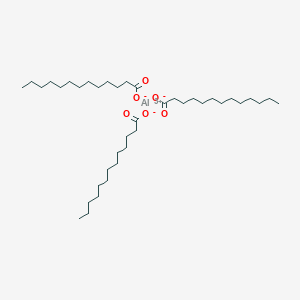
2,2,3,3-Tetramethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetramethylhexane is a branched hydrocarbon compound with the chemical formula C10H22. It is a colorless liquid that is highly flammable and has a faint odor. This compound is widely used in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetramethylhexane is not well understood. However, it is believed to interact with the cell membrane and alter its fluidity, thereby affecting the function of various membrane-associated proteins.
Biochemical and Physiological Effects:
2,2,3,3-Tetramethylhexane has been shown to have several biochemical and physiological effects. It has been found to have a mild irritant effect on the skin and eyes. It can also cause respiratory irritation when inhaled. However, these effects are generally mild and transient.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2,3,3-Tetramethylhexane in lab experiments is its high solubility in various organic solvents, which makes it an ideal solvent for many organic chemistry reactions. However, its high flammability and low flash point can make it hazardous to handle, and appropriate safety precautions should be taken when working with this compound.
Orientations Futures
There are several future directions for research involving 2,2,3,3-Tetramethylhexane. One area of interest is its potential use as a fuel additive due to its high octane rating and low volatility. Another area of interest is its potential use as a solvent in the development of new organic compounds with unique properties. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 2,2,3,3-Tetramethylhexane can be achieved through various methods, including the reaction of 2-methyl-2-pentene with isobutene in the presence of a catalyst. Another method involves the reaction of 3-methyl-3-pentene with isobutene in the presence of a catalyst.
Applications De Recherche Scientifique
2,2,3,3-Tetramethylhexane has numerous scientific research applications due to its unique properties. It is commonly used as a solvent in organic chemistry reactions, particularly in the synthesis of various organic compounds. It is also used as a reference compound in gas chromatography and mass spectrometry.
Propriétés
Numéro CAS |
13475-81-5 |
|---|---|
Nom du produit |
2,2,3,3-Tetramethylhexane |
Formule moléculaire |
C10H22 |
Poids moléculaire |
142.28 g/mol |
Nom IUPAC |
2,2,3,3-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-7-8-10(5,6)9(2,3)4/h7-8H2,1-6H3 |
Clé InChI |
RMQHJMMCLSJULX-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)C(C)(C)C |
SMILES canonique |
CCCC(C)(C)C(C)(C)C |
Point d'ébullition |
160.3 °C |
melting_point |
-54.0 °C |
Autres numéros CAS |
13475-81-5 |
Synonymes |
2,2,3,3-tetramethylhexane |
Pression de vapeur |
3.89 mmHg |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



